5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
5-amino-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-2-6-9-5(8)3-7(12)11(6)10-4/h2-3,10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMCADJRSPHSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539269 | |
| Record name | 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96335-43-2 | |
| Record name | 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Functionalization Reactions
The scaffold undergoes regioselective modifications at positions 3, 5, and 7 due to electron-rich and electron-deficient regions.
Halogenation
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Bromination at position 3 occurs via electrophilic substitution using N-bromosuccinimide (NBS) in DMF .
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Chlorination : POCl₃-mediated substitution at position 7 enhances reactivity for downstream coupling .
Table 2: Halogenation Outcomes
| Reagent | Position | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | C3 | DMF, 0°C, 2 h | 70–75 | |
| POCl₃ | C7 | Reflux, 4 h | 65–80 |
Nitration and Amination
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5, enabling subsequent reduction to amines .
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Buchwald–Hartwig amination : Palladium-catalyzed coupling installs aryl/heteroaryl groups at position 7 .
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura and Sonogashira couplings for biaryl or alkynyl functionalization .
Table 3: Cross-Coupling Examples
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | 7-Aryl derivative | 60–75 | |
| Sonogashira | Ethynyltrimethylsilane | 7-Alkynyl derivative | 55–68 |
Tautomerism and Biological Interactions
The pyrazolo[1,5-a]pyrimidin-7-one core exhibits tautomerism , influencing its binding to biological targets (Figure 2A) :
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Tautomer A : Dominant in polar solvents, interacts with FAD-dependent hydroxylases .
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Tautomer B : Favored in nonpolar environments, inhibits influenza RNA polymerase .
Table 4: Biological Activity Correlations
| Derivative | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-Amino-2-Me-7-one | Mtb FAD hydroxylase | 1.2 | |
| 7-Aryl analogue | Influenza PA–PB1 dimerization | 0.8 |
Oxidation and Reduction
-
Oxidation : Dess–Martin periodinane converts C7 hydroxyl to ketone, enhancing electrophilicity .
-
Reduction : NaBH₄ selectively reduces ketones to alcohols for prodrug development .
Mechanistic Insights
Scientific Research Applications
5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound has shown promise in anticancer research and as an enzymatic inhibitor.
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Antimicrobial Agents
Copper-Complexed Pyrazolopyrimidinones
- Copper-5-benzyl-3-(4-chlorophenyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (L5): Mechanism: Depletes cellular ATP, disrupts ion homeostasis, and causes proton influx in S. aureus while leaving the membrane intact . Comparison: The 5-benzyl and 4-chlorophenyl substituents enhance copper-binding efficacy, distinguishing it from the simpler 5-amino-2-methyl derivative.
Nitro-Substituted Analogs
- 2-Amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one: Synthesized via reaction of 3,5-diamino-4-nitropyrazole with acetoacetic ester. The nitro group introduces steric and electronic effects that may alter microbial target interactions compared to the amino group .
Enzyme Inhibitors
Mycobacterium tuberculosis DXS Inhibitors
- 3-(4-Chlorophenyl)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one :
Xanthine Oxidase and PDE5 Inhibitors
- Pyrazolo[4,3-d]pyrimidin-7-ones: Differ in ring fusion (pyrazolo[4,3-d] vs. [1,5-a]) but share a 3-carbonitrile group critical for activity (e.g., zaleplon, a hypnotic agent) .
Anti-Inflammatory Agents
Antiviral Agents
- 5-Methyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one monohydrate: A triazolopyrimidine derivative with structural similarity. Its L-arginine salt is approved in Russia for severe viral infections, targeting viral polymerases like SARS-CoV-2 RdRp .
Ion Channel Modulators
Substituent Effects on Activity
Biological Activity
5-Amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS Number: 96335-43-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazolo-pyrimidine core that is pivotal for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antitubercular agent . A high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as promising leads against Mycobacterium tuberculosis (Mtb) . The SAR analysis revealed that modifications to the core structure can significantly enhance activity against Mtb while maintaining low cytotoxicity in host macrophages.
Table 1: Structure and Antitubercular Activities of Selected Compounds
| Compound | Structure | MIC (µg/mL) |
|---|---|---|
| 1 | Structure 1 | 0.25 |
| 2 | Structure 2 | 0.50 |
| 4 | Structure 3 | 0.75 |
MIC: Minimum Inhibitory Concentration against Mtb H37Rv
The mechanism of action for these compounds does not involve traditional pathways such as cell-wall biosynthesis or iron uptake, indicating a unique mode of action that requires further investigation .
Antitumor Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidin-7-one derivatives may exhibit antitumor activity . A study demonstrated that certain analogues can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Antitumor Efficacy in Cell Lines
A series of experiments were conducted using various cancer cell lines to evaluate the efficacy of these compounds:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
- Results : Compounds exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant potential for further development.
The exact mechanisms by which this compound exerts its effects are still under exploration. However, initial findings suggest involvement in:
- Inhibition of DNA synthesis : Certain derivatives have shown to interfere with DNA replication processes.
- Induction of oxidative stress : Compounds may induce reactive oxygen species (ROS), leading to cellular damage in target cells.
Q & A
Q. What are the established synthetic routes for 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors such as aminopyrazole derivatives with carbonyl-containing reagents. For example:
- Cyclization with Ammonium Acetate: A mixture of 4-aminopyrazole-3-carbonitrile, anhydrous ammonium acetate, and an imidate derivative (e.g., ethyl 5-methylfuran-2-carboximidate hydrochloride) is heated at 120°C in a sealed tube for 2 hours, yielding ~70% after purification .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while bases like K₂CO₃ facilitate nucleophilic substitutions in derivative synthesis .
Key Factors Affecting Yield:
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton environments and carbon frameworks. For instance, aromatic protons in pyrazolo[1,5-a]pyrimidine derivatives resonate at δ 6.20–8.43 ppm .
- HRMS (ESI): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1039 vs. calculated 254.1042) .
- Elemental Analysis: Validates purity (e.g., C: 63.35% found vs. 63.54% calculated for a benzyl-substituted derivative) .
Data Discrepancy Resolution:
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., silylformamidine in DCM) .
- Waste Disposal: Segregate halogenated waste (e.g., chlorinated solvents) and incinerate via certified facilities .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize novel derivatives with enhanced bioactivity?
Methodological Answer:
- Functionalization at Position 7: React with silylformamidines in benzene to introduce dimethylamino groups, followed by BBr₃-mediated deprotection for hydroxylated derivatives (86% yield) .
- Arylation Strategies: Use Pd(OAc)₂/XPhos catalysts for direct C-H arylation with aryl halides, achieving >80% yield in DMF at 100°C .
Case Study:
- Anticancer Derivatives: Attach trifluoromethyl groups via nucleophilic substitution with N,N-dimethylethylenediamine, enhancing cellular permeability .
Q. How should researchers address contradictions in spectroscopic or elemental analysis data?
Methodological Answer:
- Step 1: Repeat measurements under standardized conditions (e.g., same solvent for NMR).
- Step 2: Employ complementary techniques (e.g., HRMS with isotopic pattern matching to confirm molecular formula ).
- Step 3: Re-crystallize from alternative solvents (e.g., hexane vs. ethanol) to isolate polymorphs causing discrepancies .
Example: A 0.2% deviation in carbon content was resolved by repeating combustion analysis after silica gel column purification .
Q. What computational and experimental methods are used to predict and validate biological activity?
Methodological Answer:
- Docking Studies: Model interactions with ATP-binding pockets of kinases using AutoDock Vina, guided by pyrazolo[1,5-a]pyrimidine’s planar structure .
- In Vitro Assays:
Validation Pipeline:
| Stage | Method | Outcome Metric |
|---|---|---|
| Synthesis | Pd-catalyzed arylation | Yield ≥70% |
| Screening | Fluorescence-based kinase assay | IC₅₀ ≤ 1 µM |
| Optimization | SAR analysis | LogP < 3 for bioavailability |
Q. How can computational chemistry aid in designing stable derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to predict stability of trifluoromethyl-substituted derivatives .
- ADMET Prediction: Use SwissADME to refine logP and polar surface area for blood-brain barrier penetration .
Case Study:
- Trifluoromethyl Derivatives: DFT showed enhanced metabolic stability due to electron-withdrawing effects, validated by 80% remaining intact after 24-hour microsomal incubation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
